3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
説明
The compound 3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidinone class, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features a fused thiophene-pyrimidinone core with two aromatic substituents: a 2-methylbenzyl group at position 3 and a 2-methylphenyl group at position 6.
特性
IUPAC Name |
7-(2-methylphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14-7-3-5-9-16(14)11-23-13-22-19-18(12-25-20(19)21(23)24)17-10-6-4-8-15(17)2/h3-10,12-13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJGUNQCMBZJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with benzyl bromide derivatives under basic conditions to form the thieno[3,2-d]pyrimidine core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidinone derivatives.
Substitution: Formation of substituted thienopyrimidinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
作用機序
The mechanism of action of 3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial energy metabolism . This inhibition leads to a decrease in ATP production, ultimately resulting in bacterial cell death.
類似化合物との比較
Structural and Functional Comparison with Analogs
Substituent Variations and Physicochemical Properties
The position and nature of substituents on the thieno[3,2-d]pyrimidin-4(3H)-one core critically determine properties such as solubility, lipophilicity, and melting points. Below is a comparative analysis of key analogs:
Table 1: Substituent and Physical Property Comparison
Key Observations:
- Melting Points : Polar groups like hydroxy (1b) increase melting points due to hydrogen bonding, whereas alkyl groups (e.g., 3a) lower them. The target compound’s melting point is unreported but expected to be lower than 1b.
- Steric Effects : Substituents at position 3 (e.g., 3-methylbenzyl in ) introduce steric hindrance, which may affect binding to biological targets.
Anticancer and Antitumor Activity
- Thieno[3,2-d]pyrimidinones with electron-withdrawing groups (e.g., trifluoromethyl in ) are explored for pharmaceutical applications, possibly due to enhanced metabolic stability.
Enzyme Inhibition
- In PDE7 inhibitor studies, substitution at position 7 (e.g., cyclopentylamino groups) improved potency, while position 6 substitutions reduced activity . The target compound’s 2-methylphenyl group at position 7 may similarly enhance target engagement.
Melanin Modulation
- Analogs with azepine fragments in the thieno[2,3-d]pyrimidinone core showed increased melanin synthesis in B16 cells . While the core differs ([3,2-d] vs. [2,3-d]), this highlights substituent-driven bioactivity.
生物活性
The compound 3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core structure with specific substitutions that influence its biological properties. The structural formula can be represented as follows:
The biological activity of 3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is primarily linked to its interaction with specific molecular targets within cells. Notably, it has been reported to inhibit key enzymes involved in cellular metabolism and proliferation.
- Antimicrobial Activity : The compound exhibits significant activity against Mycobacterium tuberculosis by targeting the Cytochrome bd oxidase (Cyt-bd) . This inhibition disrupts the energy metabolism pathway of the bacteria, leading to its death .
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound possess potent growth inhibition against various human cancer cell lines. For instance, compounds derived from the thieno[2,3-d]pyrimidine scaffold showed significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .
Antimycobacterial Activity
A study evaluating the antimycobacterial properties of thieno[3,2-d]pyrimidine derivatives reported that 3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibited notable activity against Mycobacterium tuberculosis strains. The mechanism involves inhibition of Cyt-bd, which is crucial for the bacteria's respiratory chain .
Anticancer Studies
In a comprehensive screening of over 60 human tumor cell lines, several thieno[3,2-d]pyrimidine compounds demonstrated significant cytotoxicity. For example:
- Compound 20 showed a TGI (Total Growth Inhibition) value of 16.2 µM.
- Compound 23 exhibited a GI50 (Growth Inhibition at 50%) value of 6.6 µM.
These compounds were found to be more effective than traditional agents like methotrexate in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
Case Studies
Several case studies have highlighted the efficacy and potential therapeutic applications of thieno[3,2-d]pyrimidine derivatives:
- Study on Antitubercular Agents : A series of thieno[3,2-d]pyrimidines were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. The most active compounds were identified as having favorable pharmacokinetic profiles and low cytotoxicity against mammalian cells .
- Anticancer Activity Assessment : In a study involving multiple cancer cell lines, derivatives showed promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
Data Summary
| Compound Name | Biological Activity | Target | IC50/Other Values |
|---|---|---|---|
| 3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | Antimycobacterial | Cyt-bd | Effective against M. tuberculosis |
| Derivative Compound 20 | Antitumor | DHFR | TGI: 16.2 µM |
| Derivative Compound 23 | Antitumor | DHFR | GI50: 6.6 µM |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
- Methodology :
- Core Formation : Cyclization of precursors (e.g., thiourea derivatives or aminothiophenes) under reflux with solvents like ethanol or dimethylformamide (DMF) to form the thieno[3,2-d]pyrimidine core .
- Substitution Reactions : Introduce substituents (e.g., 2-methylbenzyl and 2-methylphenyl groups) via nucleophilic substitution or Suzuki-Miyaura coupling. Catalysts like palladium on carbon or ZnCl₂ may enhance efficiency .
- Optimization : Adjust temperature (80–120°C), reaction time (12–24 hours), and solvent polarity to maximize yield (>70%) and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments. For example, the methyl groups on benzyl substituents appear as singlets at δ 2.3–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₉N₂OS: 363.12) .
- X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodology :
- Solubility : Test in common solvents (DMSO, ethanol, water) via gravimetric analysis or UV-Vis spectroscopy. Thienopyrimidines typically show higher solubility in DMSO .
- Stability : Conduct accelerated degradation studies (e.g., exposure to heat, light, or pH extremes) with HPLC monitoring. Thieno[3,2-d]pyrimidines are generally stable at room temperature but may degrade under strong acidic/basic conditions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for thieno[3,2-d]pyrimidine derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl vs. trifluoromethyl groups) and compare bioactivity trends. For example, methyl groups may enhance membrane permeability, while electron-withdrawing groups (e.g., CF₃) could alter target binding .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm hypothesized targets (e.g., kinases or enzymes). Cross-validate with orthogonal assays (e.g., enzymatic inhibition and cellular viability) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to protein targets (e.g., dihydrofolate reductase or tyrosine kinases). Focus on key interactions: hydrogen bonds with pyrimidine N atoms or hydrophobic contacts with methylbenzyl groups .
- MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability and conformational changes in the target protein .
Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic properties?
- Methodology :
- In Vitro ADME :
- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption.
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
- In Vivo Studies : Administer to rodent models and measure plasma half-life, tissue distribution, and excretion profiles .
Key Methodological Considerations
- Synthetic Challenges : Competing side reactions (e.g., over-oxidation) during substitution steps require careful stoichiometric control .
- Data Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability in biological studies .
- Ethical Compliance : Adhere to OECD guidelines for in vivo pharmacokinetic studies to ensure ethical rigor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
